Home > Products > Screening Compounds P68597 > BLEOMYCIN (bleomycin B2 shown)
BLEOMYCIN (bleomycin B2 shown) -

BLEOMYCIN (bleomycin B2 shown)

Catalog Number: EVT-10885765
CAS Number:
Molecular Formula: C58H94N20O26S4
Molecular Weight: 1615.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bleomycin is classified as an antineoplastic agent and is part of the bleomycin family of compounds, which are produced by Streptomyces species. The classification falls under glycopeptide antibiotics due to its structural characteristics and biological activity. The compound is typically administered via injection due to its instability in oral formulations.

Synthesis Analysis

Methods and Technical Details

The synthesis of bleomycin can be approached through both natural extraction from microbial sources and total chemical synthesis. Natural production involves fermentation processes using Streptomyces verticillus, where specific precursors such as GDP-mannose play a crucial role in yield enhancement. Recent advancements include genetic engineering techniques to optimize fermentation conditions, leading to increased production rates of bleomycin A2 and B2 .

In terms of total synthesis, researchers have developed various synthetic routes that involve multiple key intermediates. For instance, a notable method includes the methylation of bleomycin demethyl A2 as a crucial step in synthesizing bleomycin A2 . The complexity of the molecular structure necessitates sophisticated synthetic strategies that often involve carbohydrate moieties and peptide synthesis techniques.

Molecular Structure Analysis

Structure and Data

Bleomycin consists of a unique hybrid structure comprising a polypeptide chain linked to a disaccharide unit. The molecular formula for bleomycin B2 is C55H74N17O21S, with a molecular weight of approximately 1415.3 g/mol. Its structure features multiple functional groups, including amine, hydroxyl, and carbonyl groups, which are essential for its biological activity.

The structural complexity is evident in its ability to form metal complexes, particularly with iron ions, which are crucial for its mechanism of action against DNA .

Chemical Reactions Analysis

Reactions and Technical Details

Bleomycin undergoes various chemical reactions that are pivotal for its biological function. The compound exhibits the ability to bind selectively to DNA through intercalation between base pairs, leading to oxidative cleavage of DNA strands. This reaction is facilitated by the presence of metal ions (such as Fe(II)), which enhance the reactivity of the drug towards DNA .

The reaction mechanism involves the formation of reactive oxygen species that ultimately cause strand breaks in DNA, contributing to its antitumor efficacy. Studies have shown that synthetic variants maintain similar potency to naturally derived samples in biological assays .

Mechanism of Action

Bleomycin's mechanism of action is characterized by its ability to bind to DNA and induce strand scission through oxidative processes. Upon binding, bleomycin forms a complex with iron ions that catalyze the generation of free radicals. These radicals then attack the deoxyribose backbone of DNA, resulting in single-strand breaks that can lead to double-strand breaks during replication.

This unique mechanism makes bleomycin effective against rapidly dividing cancer cells, as they are more susceptible to DNA damage during their replication phase . The selectivity for certain DNA sequences adds an additional layer of complexity to its action profile.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bleomycin exhibits several notable physical properties:

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in water but unstable in acidic or basic conditions.
  • Stability: Sensitive to light and heat; requires careful handling during storage.

Chemically, it possesses multiple functional groups that contribute to its reactivity:

  • pKa values: Indicative of its ionizable groups; relevant for understanding solubility and interaction with biological targets.
  • Melting Point: Varies based on formulation but generally indicates thermal stability under controlled conditions.

These properties influence both its pharmacokinetics and pharmacodynamics in clinical applications .

Applications

Scientific Uses

Bleomycin is primarily used in oncology for treating various malignancies:

  • Cancer Treatment: Effective against testicular cancer, Hodgkin's lymphoma, squamous cell carcinoma, and other solid tumors.
  • Research Applications: Used in molecular biology for studying DNA interactions due to its ability to induce strand breaks selectively.

Additionally, ongoing research explores potential modifications and derivatives of bleomycin aimed at enhancing efficacy or reducing toxicity while maintaining its therapeutic benefits . The exploration into microbial fermentation methods continues to provide insights into optimizing production yields for clinical use.

Biosynthesis and Glycopeptide Engineering

Streptomyces verticillus as a Biosynthetic Source

Streptomyces verticillus ATCC 15003 serves as the primary industrial and research strain for bleomycin production. This Gram-positive bacterium biosynthesizes bleomycin B2 as a secondary metabolite under nutrient-limited conditions, typically during the stationary phase of growth. The bleomycin biosynthetic gene cluster spans approximately 70 kb and encodes 30+ enzymes, including nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), glycosyltransferases, and regulatory proteins [1] [8]. Fermentation optimization studies reveal that chemically defined media supplemented with N-acetylglucosamine (GlcNAc) significantly enhances bleomycin B2 titers (36.9 mg/L) compared to complex media. GlcNAc acts as a signaling molecule that triggers morphological differentiation and antibiotic production by inactivating the global transcriptional repressor DasR [1] [4].

Table 1: Fermentation Parameters for Bleomycin B2 Production in Streptomyces verticillus

ParameterComplex MediumGlcNAc-Supplemented Medium
Bleomycin B2 Yield<10 mg/L36.9 mg/L
Key InducerNone5 g/L GlcNAc
Precursor SupplyLimitedGDP-mannose enhanced
Culture Duration7 days7 days

Recent advances include precise amplification of the bleomycin cluster using a ZouA-dependent DNA amplification system. Recombinant strains carrying six copies of the biosynthetic gene cluster demonstrated a 9.59-fold increase in bleomycin B2 production compared to wild-type S. verticillus [8].

Enzymatic Pathways for Bleomycin B2 Glycosylation

Glycosylation is a critical late-stage modification in bleomycin B2 biosynthesis, attaching a disaccharide moiety (L-gulose-D-mannose) to the aglycone core. This modification enhances cellular uptake and DNA-binding affinity. The glycosyl donor GDP-mannose is synthesized through a three-step enzymatic cascade:

  • Phosphomannose isomerase (ManA): Converts fructose-6-phosphate to mannose-6-phosphate
  • Phosphomannomutase (ManB): Transforms mannose-6-phosphate to mannose-1-phosphate
  • GDP-mannose pyrophosphorylase: Catalyzes GDP-mannose formation from mannose-1-phosphate and GTP [1]

Metabolic engineering of the GDP-mannose pathway significantly impacts bleomycin B2 yields. Co-expression of manA and manB genes in S. verticillus increases intracellular GDP-mannose pools, resulting in a 2.3-fold enhancement of bleomycin B2 production. The disaccharide unit is then transferred to the aglycone by a specific glycosyltransferase (BlmT), whose gene expression is upregulated under GlcNAc induction [1] [4].

Table 2: Enzymes in Bleomycin B2 Glycosylation

EnzymeGeneFunctionEngineering Impact
Phosphomannose isomerasemanAConverts fructose-6-P → mannose-6-P↑ Precursor supply
PhosphomannomutasemanBConverts mannose-6-P → mannose-1-P↑ Precursor supply
GDP-mannose pyrophosphorylasenot specifiedForms GDP-mannoseNot engineered
GlycosyltransferaseblmTAttaches disaccharide to aglycone↑ 58% yield when overexpressed

Role of Modular Nonribosomal Peptide Synthetases

Bleomycin B2 is assembled by a hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) megasynthetase organized in discrete catalytic modules. The NRPS machinery incorporates nine amino acid precursors: β-aminoalanine, imidazole, pyrimidine, threonine, aspartate, alanine, β-hydroxyhistidine, methylvalerate, and cysteine. Key domains include:

  • Adenylation (A) domains: Activate and load specific amino acids onto carrier proteins
  • Peptidyl carrier protein (PCP) domains: Transport tethered substrates
  • Condensation (C) domains: Catalyze peptide bond formation between PCP-bound intermediates
  • Epimerization domains: Convert L-amino acids to D-configuration [1] [8] [9]

The bleomycin synthetase exhibits a linear type I NRPS organization with inter-modular communication governed by specific docking domains. Module 7 incorporates the C-terminal amine that differentiates bleomycin B2 (agmatine) from A2 (dimethylsulfonium). Recent studies demonstrate that C-domain specificity limits engineering attempts to alter starter units, as these domains function as selectivity filters during chain elongation [9].

Table 3: NRPS Modules for Bleomycin B2 Assembly

ModuleDomainsIncorporated MoietySpecificity Determinants
1C-A-PCPβ-AminoalanineAdenylation domain specificity
2C-A-PCP-Epβ-Hydroxyhistidine (D-form)Epimerization activity
............
7C-A-PCPAgmatine (B2-specific)Termination module

Genetic Regulation of Bleomycin Congener Production

Bleomycin B2 biosynthesis is tightly controlled by hierarchical regulatory networks:

  • Global regulator DasR: Represses nagB and nagKA genes involved in GlcNAc metabolism. GlcNAc-6-phosphate binds DasR, causing derepression of antibiotic biosynthesis genes [1] [4].
  • Pathway-specific repressor BlmR: An ArsR/SmtB family protein that binds the bleomycin cluster promoter. GlcNAc indirectly alleviates BlmR-mediated repression via unknown mechanisms [1] [4].
  • Precursor competition: Elevated GDP-mannose fluxes favor bleomycin B2 over A2 production due to kinetic preferences of glycosyltransferase BlmT [1].

Real-time quantitative PCR analyses confirm that GlcNAc supplementation upregulates blmT (glycosyltransferase) expression by 3.5-fold while downregulating blmR (repressor) by 2.8-fold. This dual regulation creates optimal conditions for bleomycin B2 biosynthesis [1] [4].

Comparative Biosynthesis of Bleomycin A2, B2, and Analogs

Structural variations among bleomycin congeners arise from modifications in two domains:1. C-terminal amine region:- Bleomycin B2: Agmatine- Bleomycin A2: 3-(S)-methylaminopropylamine- Tallysomycin H1: Spermidine derivative2. Glycosylation patterns:- 6′-Deoxy-bleomycin Z: L-6-deoxygulose-D-mannose- 6′-Deoxy-tallysomycin H1: Modified disaccharide [10] [14]

Table 4: Structural and Functional Comparison of Bleomycin Congeners

CongenerC-Terminal AmineDisaccharideDNA Cleavage EfficiencyHydrolase Susceptibility
Bleomycin B2AgmatineL-gulose-D-mannose+++High (k~cat~/K~m~ = 0.058 s⁻¹μM⁻¹)
Bleomycin A23-(S)-methylaminopropylamineL-gulose-D-mannose++++Moderate (k~cat~/K~m~ = 0.0067 s⁻¹μM⁻¹)
6′-Deoxy-BLM Z4-aminobutylguanidine6-deoxy-L-gulose-D-mannose++++Not tested
Tallysomycin H1Spermidine derivativeModified disaccharide++++High

Biosynthetic engineering has generated analogs with altered bioactivities:

  • 6′-Deoxy-bleomycin Z: Exhibits enhanced DNA cleavage due to improved membrane permeability from modified glycosylation
  • Tallysomycin H1: Displays broader antitumor spectrum but increased pulmonary toxicity associated with its spermidine-derived C-terminus [7] [10] [17]

Human bleomycin hydrolase (hBLMH) shows differential kinetics toward congeners, with an 8.7-fold higher catalytic efficiency for bleomycin B2 (k~cat~/K~m~ = 0.058 s⁻¹μM⁻¹) versus A2. This correlates with clinical observations of bleomycin B2's reduced pulmonary toxicity [10] [33].

Properties

Product Name

BLEOMYCIN (bleomycin B2 shown)

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-6-ethyl-4,5-dimethyloxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;sulfuric acid

Molecular Formula

C58H94N20O26S4

Molecular Weight

1615.8 g/mol

InChI

InChI=1S/C58H90N20O18S2.2H2O4S/c1-8-33-22(2)23(3)43(94-55-42(84)45(96-58(65)91)41(83)34(18-79)93-55)56(92-33)95-44(30-17-66-21-71-30)39(77-52(89)37-24(4)46(61)78-48(75-37)29(15-35(60)81)70-16-28(59)47(62)85)53(90)72-26(6)40(82)25(5)49(86)76-38(27(7)80)51(88)68-14-11-36-73-32(20-97-36)54-74-31(19-98-54)50(87)67-12-9-10-13-69-57(63)64;2*1-5(2,3)4/h17,19-23,25-29,33-34,38-45,55-56,70,79-80,82-84H,8-16,18,59H2,1-7H3,(H2,60,81)(H2,62,85)(H2,65,91)(H,66,71)(H,67,87)(H,68,88)(H,72,90)(H,76,86)(H,77,89)(H2,61,75,78)(H4,63,64,69);2*(H2,1,2,3,4)/t22-,23-,25?,26?,27?,28?,29?,33-,34+,38?,39?,40?,41+,42-,43-,44?,45-,55+,56?;;/m0../s1

InChI Key

MYFKIPTTYRRUOH-AGNCXHMGSA-N

Canonical SMILES

CCC1C(C(C(C(O1)OC(C2=CN=CN2)C(C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O)NC(=O)C5=C(C(=NC(=N5)C(CC(=O)N)NCC(C(=O)N)N)N)C)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)C)C.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

CC[C@H]1[C@H]([C@@H]([C@@H](C(O1)OC(C2=CN=CN2)C(C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O)NC(=O)C5=C(C(=NC(=N5)C(CC(=O)N)NCC(C(=O)N)N)N)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)C)C.OS(=O)(=O)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.